
2-(Cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropylamino group and a 2-methylpiperidin-1-yl group attached to an ethanone backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone typically involves the reaction of cyclopropylamine with 2-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclopropylamino)-1-(2-ethylpiperidin-1-yl)ethanone
- 2-(Cyclopropylamino)-1-(2-propylpiperidin-1-yl)ethanone
- 2-(Cyclopropylamino)-1-(2-butylpiperidin-1-yl)ethanone
Uniqueness
2-(Cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and exhibit distinct biological activities.
Propiedades
Fórmula molecular |
C11H20N2O |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-(cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C11H20N2O/c1-9-4-2-3-7-13(9)11(14)8-12-10-5-6-10/h9-10,12H,2-8H2,1H3 |
Clave InChI |
NJEWLSVUGMRDGB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C(=O)CNC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



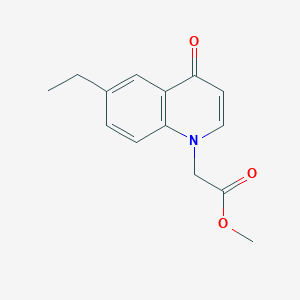
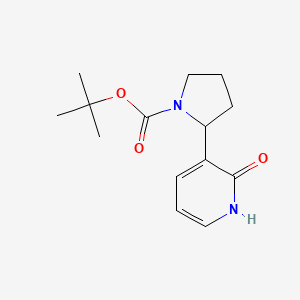

![N-Ethyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11811379.png)
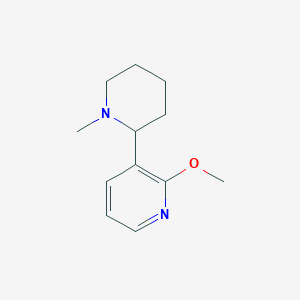

![4-[(2R)-piperidin-2-yl]benzonitrile](/img/structure/B11811400.png)


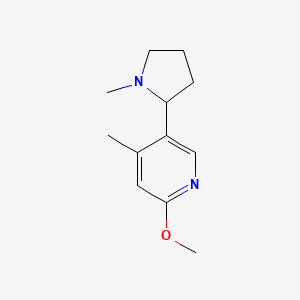
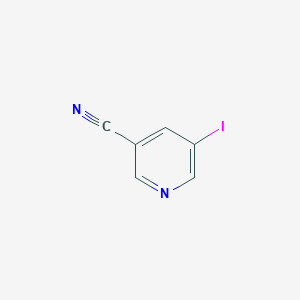

![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)
